1-(3,4-dimethoxybenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
This compound belongs to the triazolo[4,5-d]pyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure features a 3-methyl-substituted triazole ring and a piperazine moiety linked to a 3,4-dimethoxybenzoyl group. Such modifications are designed to enhance binding affinity and selectivity toward specific biological targets, such as cannabinoid receptors (CB2R) or enzymes involved in oxidative stress pathways .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O3/c1-23-16-15(21-22-23)17(20-11-19-16)24-6-8-25(9-7-24)18(26)12-4-5-13(27-2)14(10-12)28-3/h4-5,10-11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEQXUGBISJPBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolothiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents.
Mode of Action
It is known that compounds with similar structures can interact with various target receptors due to their hydrogen bond accepting and donating characteristics.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to diverse pharmacological activities.
Biological Activity
1-(3,4-dimethoxybenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine (CAS Number: 1058496-78-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
Chemical Structure
The molecular formula of this compound is C18H21N7O3, with a molecular weight of 383.4044 g/mol. The structure features a piperazine ring linked to a triazolo-pyrimidine moiety and a dimethoxybenzoyl group. This unique combination suggests potential interactions with various biological targets.
Antimicrobial Properties
Recent studies have indicated that derivatives of piperazine can exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains. In one study, synthesized triazole derivatives demonstrated notable antibacterial effects against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research has also pointed to the anticancer potential of related compounds. A study highlighted the ability of piperazine derivatives to inhibit cancer cell proliferation through apoptosis induction in specific cancer lines. The mechanism often involves the modulation of key signaling pathways related to cell survival and apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Test Organisms/Cell Lines | Observed Effects |
|---|---|---|
| Antibacterial | E. coli, S. aureus | Significant inhibition |
| Anticancer | Various cancer cell lines | Induction of apoptosis |
| Enzyme Inhibition | Monoamine oxidase (MAO-A) | Competitive inhibition observed |
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Studies indicate that it may act as a competitive inhibitor of monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. This suggests potential applications in treating mood disorders and neurodegenerative diseases .
The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:
- Binding Affinity : The piperazine moiety enhances binding to enzyme active sites.
- Molecular Docking Studies : Computational studies have provided insights into how this compound interacts with MAO-A at the molecular level, suggesting that specific functional groups are critical for its inhibitory activity .
Case Studies
Several case studies have documented the effects of similar compounds on various biological systems:
- Antimicrobial Efficacy : A study conducted on synthesized piperazine derivatives showed a broad spectrum of antimicrobial activity against clinical isolates from patients with infections .
- Anticancer Research : In vitro studies demonstrated that certain triazole-containing piperazines could induce cell cycle arrest and apoptosis in human cancer cell lines .
Comparison with Similar Compounds
Research Findings and Trends
- Receptor Targeting: Triazolo[4,5-d]pyrimidines with polar substituents (e.g., pyrrolidin-ol in RG7774) show improved selectivity for non-psychoactive CB2R, a trend the target compound may follow .
- Enzyme Inhibition : Sulfide and thioether derivatives (e.g., VAS2870, Compound 11) exhibit potent inhibition of NADPH oxidase and kinases, suggesting the target compound’s dimethoxy group could be explored in similar contexts .
- Synthetic Efficiency : Single-step cyclization routes () are emerging to reduce byproducts, though multi-step methods remain prevalent for complex substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
